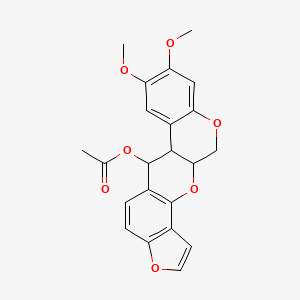

12-Deoxo-12|A-acetoxyelliptone

Description

Botanical Sources and Distribution Studies of 12-Deoxo-12α-acetoxyelliptone

12-Deoxo-12α-acetoxyelliptone is a natural product found in certain plant species. biosynth.comtargetmol.com Research has identified its presence in plants belonging to the Leguminosae family, particularly within the genus Derris.

The primary botanical sources of 12-deoxo-12α-acetoxyelliptone are species within the Derris genus. Scientific investigations have successfully isolated this compound from Derris oblonga and Derris malaccensis. medchemexpress.comclockss.orgthaiscience.inforesearchgate.net It has also been reported in Derris robusta and Derris heyneana. targetmol.cominformaticsjournals.co.in The compound is often found alongside other rotenoids, such as 12a-hydroxyelliptone. clockss.orgthaiscience.inforesearchgate.net The consistent discovery of 12-deoxo-12α-acetoxyelliptone in these species positions the Derris genus as a key area of focus for research into its biosynthesis and natural production.

Research indicates that the concentration of 12-deoxo-12α-acetoxyelliptone can vary significantly between different parts of the host plant. Studies have specifically isolated this compound from the roots and stems of Derris species. For instance, it was isolated from the roots of Derris oblonga and the stems of Derris malaccensis. medchemexpress.comclockss.orgthaiscience.inforesearchgate.netmedchemexpress.com One study reported the extraction of 313 mg of 12-deoxo-12α-acetoxyelliptone from 1 kg of dried, powdered stems of D. malaccensis. clockss.org Another study on Derris urucu (a synonym for Lonchocarpus urucu) found that the bark is an excellent source of various rotenoids. oup.com This suggests that targeting specific plant parts, such as the roots and stems, is a crucial strategy for optimizing the yield of this compound.

Table 1: Botanical Sources of 12-Deoxo-12α-acetoxyelliptone

Advanced Extraction Techniques for 12-Deoxo-12α-acetoxyelliptone Research

The isolation of 12-deoxo-12α-acetoxyelliptone relies on effective extraction techniques to separate the compound from the complex matrix of plant material.

Solvent extraction is a fundamental step in the isolation of 12-deoxo-12α-acetoxyelliptone. Research has shown that a sequence of solvents with increasing polarity can be effective. For example, dried and powdered stems of Derris malaccensis were extracted with hexane (B92381), followed by further processing. clockss.org Another approach for Derris trifoliata involved sequential immersion in hexane, methylene (B1212753) chloride, and methanol (B129727). psu.ac.th Studies on Derris urucu bark demonstrated that single solvent extractions with hexane, methylene dichloride, acetone, or methanol are not sufficient to fully extract rotenoids. oup.com A mixture of methanol and methylene dichloride (1:1) was found to achieve complete extraction, indicating the complex association of these compounds within the plant tissue. oup.com Maceration, a simple solid-liquid extraction method using solvents like ethanol (B145695) or water, is also a viable option for initial extraction. publiseditorial.com

The field of natural product isolation is increasingly adopting green chemistry principles to minimize environmental impact. hilarispublisher.comnumberanalytics.comhilarispublisher.com These approaches emphasize the use of sustainable, non-toxic, and biodegradable solvents and the reduction of energy consumption. hilarispublisher.comhilarispublisher.com Emerging green extraction technologies applicable to natural products like 12-deoxo-12α-acetoxyelliptone include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE). publiseditorial.commdpi.comrsc.org UAE and MAE can significantly reduce extraction time and solvent usage. publiseditorial.com SFE and ASE are innovative techniques that allow for the isolation of bioactive compounds while preserving their structure. mdpi.comresearchgate.net These methods align with green chemistry goals by minimizing the use of hazardous organic solvents. mdpi.com

Table 2: Comparison of Advanced Extraction Techniques

Chromatographic Purification Methodologies in Isolation Research

Following extraction, chromatographic techniques are essential for the purification of 12-deoxo-12α-acetoxyelliptone from the crude extract. Column chromatography using silica (B1680970) gel is a commonly employed method. psu.ac.thnih.gov For instance, the crude hexane extract of Millettia pyrrhocarpa was fractionated using silica gel column chromatography with a gradient system of hexane-EtOAc and EtOAc-MeOH. nih.gov In the isolation from Derris malaccensis, the initial extract was subjected to silica gel column chromatography. clockss.org Further purification can be achieved using preparative thin-layer chromatography (PTLC). psu.ac.th High-temperature high-resolution gas chromatography (HTHRGC) and HTHRGC coupled with mass spectrometry (HTHRGC-MS) have also been utilized for the analysis and quantification of rotenoids in crude extracts without the need for derivatization. oup.com Additionally, solid-phase extraction (SPE) is a technique used for the on-site extraction and analysis of rotenoids. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O7/c1-11(23)28-22-13-4-5-15-12(6-7-26-15)21(13)29-19-10-27-16-9-18(25-3)17(24-2)8-14(16)20(19)22/h4-9,19-20,22H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWADQUXPNOAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(COC3=CC(=C(C=C23)OC)OC)OC4=C1C=CC5=C4C=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research on Natural Occurrence and Advanced Isolation Methodologies

Chromatographic Purification Methodologies in Isolation Research

High-Resolution Liquid Chromatography Applications for Isolation (e.g., HPLC, semi-preparative HPLC)

High-Resolution Liquid Chromatography (HPLC) and its scale-up counterpart, semi-preparative HPLC, are indispensable tools for the fine purification of natural products like 12-Deoxo-12α-acetoxyelliptone. elementlabsolutions.comknauer.net These techniques offer high resolving power, enabling the separation of closely related compounds from intricate plant extracts. researchgate.net

A recent study successfully employed a single-step, high-resolution semi-preparative HPLC method to isolate 12-Deoxo-12α-acetoxyelliptone. rsc.org In this work, crude plant extracts from species known to contain rotenoids were subjected to semi-preparative HPLC. nih.govdndi.org The process involved injecting the extract onto a specialized column and eluting the constituent compounds with a carefully optimized gradient of solvents, such as water and acetonitrile (B52724) or methanol (B129727), often containing 0.1% formic acid to improve peak shape. rsc.org The fractions were monitored using UV detectors at specific wavelengths (e.g., 210 and 254 nm) to track the separation of compounds. rsc.org This targeted approach led to the successful isolation of pure 12-Deoxo-12α-acetoxyelliptone (designated as compound 34 in the study) among a library of 41 other compounds, including 11 rotenoids. rsc.org The purity and structure of the isolated compound were then confirmed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

| Parameter | Description | Reference |

| Technique | Semi-preparative High-Performance Liquid Chromatography (HPLC) | rsc.org |

| Objective | Isolation of rotenoid analogs, including 12-Deoxo-12α-acetoxyelliptone. | rsc.orgnih.gov |

| Mobile Phase | Optimized gradients of Water (H₂O) and Acetonitrile (MeCN) or Methanol (MeOH), both containing 0.1% formic acid. | rsc.org |

| Detection | UV detection at 210 nm and 254 nm. | rsc.org |

| Outcome | Successful one-step isolation of 41 pure compounds, including 12-Deoxo-12α-acetoxyelliptone. | rsc.org |

Countercurrent and Centrifugal Partition Chromatography Techniques

Countercurrent Chromatography (CCC) and its modern variant, Centrifugal Partition Chromatography (CPC), represent a significant advancement in the preparative separation of natural products. iomcworld.comupit.ro These liquid-liquid partition chromatography techniques operate without a solid stationary phase, which circumvents issues like irreversible adsorption and sample degradation that can occur with traditional column chromatography. iomcworld.complantaanalytica.com This results in high recovery rates (often over 90-95%) and preservation of the chemical integrity of the isolated compounds. iomcworld.comupit.ro

CPC separates compounds based on their differential partitioning between two immiscible liquid phases. plantaanalytica.comgilson.com A centrifugal force is used to retain the stationary liquid phase while the mobile phase is pumped through, facilitating a continuous partitioning process that amplifies small differences in the partition coefficients of structurally similar compounds. plantaanalytica.comgilson.com

While direct application of CCC or CPC for the isolation of 12-Deoxo-12α-acetoxyelliptone is not explicitly detailed in the reviewed literature, these methods have been successfully used to purify other rotenoids from plant extracts. For instance, High-Speed Counter-Current Chromatography (HSCCC) was effectively applied to isolate tephrosin (B192491), deguelin (B1683977), and 6a,12a-dehydrodeguelin from the seeds of Millettia pachycarpa. nih.govresearchgate.net The selection of the two-phase solvent system, such as the commonly used n-hexane-ethyl acetate-methanol-water (HEMWat) system, is critical for achieving successful separation. nih.govuic.edu The proven success of these techniques for structurally related rotenoids strongly suggests their suitability and high potential for the efficient, large-scale isolation of 12-Deoxo-12α-acetoxyelliptone. researchgate.netdntb.gov.ua

| Technique | Principle | Advantages for Rotenoid Isolation | Reference |

| Countercurrent Chromatography (CCC) / Centrifugal Partition Chromatography (CPC) | Liquid-liquid partition chromatography without a solid support matrix. | High recovery (>90%), no irreversible adsorption, preservation of sample integrity, scalability. | iomcworld.comupit.roplantaanalytica.com |

| High-Speed Counter-Current Chromatography (HSCCC) | A type of CCC that uses high rotational speed to improve efficiency. | Proven for isolating rotenoids like tephrosin and deguelin from Millettia pachycarpa. | nih.govresearchgate.net |

Metabolite Profiling and Dereplication Strategies for Complex Extracts

In modern natural product research, the initial stages of discovering and identifying compounds in complex mixtures are streamlined by metabolite profiling and dereplication. Dereplication is the process of rapidly identifying known compounds in an extract to avoid their redundant re-isolation and to focus efforts on novel substances. acs.org

Advanced analytical platforms, particularly Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), are central to these strategies. acs.orgresearchgate.net For a complex plant extract, such as one from a Derris or Lonchocarpus species, LC-HRMS analysis generates a detailed chemical profile, or "fingerprint," containing thousands of data points corresponding to different metabolites. researchgate.netchemrxiv.org

Dereplication of 12-Deoxo-12α-acetoxyelliptone can be achieved by comparing the accurate mass and fragmentation pattern (MS/MS data) obtained from the extract against spectral databases. core.ac.uk Furthermore, computational tools like molecular networking can be used to visualize the chemical space of an extract. nih.govcore.ac.uk In a molecular network, compounds are represented as nodes, and connections between nodes are based on the similarity of their MS/MS fragmentation spectra. This allows for the propagation of annotations, where the identification of one compound can lead to the putative identification of structurally related analogs in the same cluster. core.ac.uk

A recent study successfully used this approach to analyze extracts from several rotenoid-producing plants. nih.gov By integrating LC-MS/MS data and molecular networking, they were able to dereplicate known rotenoids, including deguelin and rotenone (B1679576), and highlight the presence of other derivatives, which guided the subsequent targeted isolation of 12-Deoxo-12α-acetoxyelliptone. nih.govdndi.org This demonstrates the power of dereplication to efficiently map the chemical diversity of an extract and accelerate the discovery and isolation of specific target compounds.

Elucidation of the Chemical Structure of 12 Deoxo 12α Acetoxyelliptone Through Advanced Spectroscopic and Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through a suite of experiments, it provides detailed information about the carbon skeleton, the hydrogen environments, and their interconnections.

The foundational structure of 12-Deoxo-12α-acetoxyelliptone was pieced together using a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this molecule, characteristic signals would include those for the aromatic protons on the A and E rings, the methoxy (B1213986) groups, the protons of the fused ring system (B/C/D rings), and a distinct singlet for the methyl protons of the acetoxy group.

The ¹³C NMR spectrum , often acquired with proton decoupling, shows the number of unique carbon atoms. Combined with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), it's possible to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-dimensional NMR techniques are crucial for establishing the final connectivity.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton networks within the A, B, C, and E rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom it is directly attached to, providing definitive C-H one-bond connections.

Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most informative experiments, as it reveals correlations between protons and carbons that are two or three bonds away. It is instrumental in connecting the different structural fragments. For instance, HMBC would show correlations from the methoxy protons to their attached aromatic carbons and from the H-12 proton to the carbonyl carbon of the acetoxy group, confirming its location.

The following table is illustrative of the kind of data obtained from such NMR studies, with chemical shifts (δ) reported in parts per million (ppm).

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) | Key HMBC Correlations |

| 1 | ~165.0 | - | H-11 |

| 2-OCH₃ | ~56.0 | ~3.80 (s) | C-2 |

| 2 | ~158.0 | - | H-1, H-4 |

| 3-OCH₃ | ~56.5 | ~3.85 (s) | C-3 |

| 3 | ~159.0 | - | H-4 |

| 4 | ~105.0 | ~6.50 (s) | C-2, C-3, C-4a |

| 4a | ~108.0 | - | H-4 |

| 5a | ~113.0 | - | H-6 |

| 6 | ~68.0 | ~4.20 (dd), ~4.60 (dd) | C-5a, C-6a, C-12a |

| 6a | ~80.0 | ~4.90 (m) | C-6, C-12a |

| 7a | ~145.0 | - | H-9, H-11 |

| 8 | ~115.0 | ~7.50 (d) | C-7a, C-10 |

| 9 | ~121.0 | ~7.10 (t) | C-7a, C-11 |

| 10 | ~118.0 | ~6.90 (t) | C-8, C-11a |

| 11 | ~130.0 | ~7.80 (d) | C-1, C-7a, C-9 |

| 11a | ~125.0 | - | H-10 |

| 12 | ~75.0 | ~6.10 (s) | C-12a, C-12b, Acetate (B1210297) C=O |

| 12a | ~104.0 | - | H-6, H-6a, H-12 |

| 12b | ~170.0 | - | H-12 |

| Acetate CH₃ | ~21.0 | ~2.15 (s) | Acetate C=O |

| Acetate C=O | ~170.5 | - | H-12, Acetate CH₃ |

This table is a representative example based on known data for similar rotenoid structures.

While not always necessary for initial structure elucidation from a natural source, isotopic labeling is a powerful strategy for resolving ambiguities in complex NMR spectra. This involves enriching the molecule with NMR-active isotopes like ¹³C or ²H (deuterium). For a compound like 12-Deoxo-12α-acetoxyelliptone, this would typically be employed in biosynthetic studies where labeled precursors (e.g., ¹³C-labeled acetate or amino acids) are fed to the producing organism. The resulting labeled natural product can then be analyzed by NMR. For instance, ¹³C-¹³C coupling patterns observed in the ¹³C NMR spectrum can definitively establish carbon-carbon bonds, confirming the assembly of the ring system. While no specific isotopic labeling studies are reported for the initial discovery of this compound, the technique remains a vital tool in the broader study of rotenoid biosynthesis and mechanism of action.

Mass Spectrometry (MS) Techniques in Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of a unique elemental formula. For 12-Deoxo-12α-acetoxyelliptone, the molecular formula was established as C₂₂H₂₀O₇. biosynth.com HRMS would be used to confirm this. The instrument would detect the protonated molecule [M+H]⁺ or another adduct and measure its exact mass. This experimental value is then compared to the theoretical exact masses of all possible formulas within a narrow mass window, providing unambiguous confirmation.

Molecular Formula: C₂₂H₂₀O₇

Calculated Monoisotopic Mass: 396.1209 g/mol

Expected HRMS [M+H]⁺ ion: 397.1282

An experimental HRMS value matching this theoretical mass to within a few parts per million (ppm) would confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, e.g., the [M+H]⁺ of 12-Deoxo-12α-acetoxyelliptone) and subjecting it to fragmentation, usually through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure. For rotenoids, a characteristic fragmentation is the retro-Diels-Alder (RDA) reaction in the B/C ring system.

Key expected fragmentation pathways for 12-Deoxo-12α-acetoxyelliptone would include:

Loss of acetic acid: A neutral loss of 60 Da (CH₃COOH) from the parent ion.

Loss of the acetoxy group: Cleavage to lose the C₂H₃O₂ radical.

Retro-Diels-Alder (RDA) Fragmentation: This key fragmentation would split the molecule at the B-ring, leading to ions characteristic of the A/B-ring portion (containing the dimethoxy-substituted aromatic ring) and the E-ring portion.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |

| 397.1 | 337.1 | C₂H₄O₂ (60 Da) | [M+H - CH₃COOH]⁺ |

| 397.1 | 193.1 | C₁₂H₁₀O₄ (218 Da) | Ion from RDA (A/B-ring fragment) |

| 397.1 | 205.1 | C₁₁H₈O₃ (188 Da) | Ion from RDA (E-ring fragment + acetoxy) |

This table presents plausible fragmentation pathways based on the known structure and general rotenoid fragmentation patterns. nih.govresearchgate.net

Chiroptical Studies for Stereochemical Assignment of 12-Deoxo-12α-acetoxyelliptone

NMR and MS can define the constitution of a molecule but often cannot determine its absolute stereochemistry. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for this final step. The structure of 12-Deoxo-12α-acetoxyelliptone has two key stereocenters at positions 6a and 12a, and the specific α-orientation of the acetoxy group at C-12 is a defining feature.

The determination of the absolute configuration is typically achieved by measuring the optical rotation , which is the angle to which a plane of polarized light is rotated when passed through a sample of the chiral compound. The sign of the rotation ([α]D) provides an initial clue.

More definitively, Electronic Circular Dichroism (ECD) spectroscopy is used. researchgate.net The ECD spectrum measures the difference in absorption of left and right circularly polarized light by the chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure. The experimental ECD spectrum of 12-Deoxo-12α-acetoxyelliptone would be compared to the spectra of known, structurally related rotenoids. researchgate.net Furthermore, modern approaches involve computational chemistry, where the ECD spectra for all possible stereoisomers are calculated using quantum mechanical methods. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct structure, providing a high degree of confidence in the assignment of the absolute configuration at the 6a and 12a positions. researchgate.netrsc.org

Research on Total Synthesis and Semisynthetic Strategies for 12 Deoxo 12α Acetoxyelliptone and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies towards the Rotenoid Core

Retrosynthetic analysis is a powerful technique for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. numberanalytics.comnumberanalytics.com For the rotenoid core, a common strategy involves the disconnection of the B/C ring system.

A primary disconnection approach targets the ether linkage in the B-ring and the carbon-carbon bond at the C-12a position. This leads to precursors such as a substituted chromone (B188151) and a derivative of the A-ring with the E-ring precursor attached. Further disconnection of the chromone can lead to simpler phenolic and acetylenic precursors.

Another key strategy involves the disconnection of the C-6a and C-12a bond, which simplifies the tetracyclic core into two bicyclic fragments. This approach often utilizes intramolecular cyclization reactions as a key step in the forward synthesis. The choice of disconnection is often guided by the desire to control the stereochemistry at the crucial C-6a and C-12a positions. researchgate.net

Key Disconnection Points in Rotenoid Synthesis:

| Disconnection Point | Resulting Precursors | Key Forward Reactions |

| B/C Ring Ether and C-12a Bond | Substituted Chromone, A/E-ring fragment | Cyclization, Etherification |

| C-6a/C-12a Bond | Bicyclic Fragments | Intramolecular Cyclization |

| E-Ring | Dihydrobenzofuran precursor | Cyclization (e.g., Pd π-allyl mediated) |

Development of Novel Synthetic Methodologies and Stereoselective Transformations

The synthesis of the rotenoid framework has spurred the development of innovative synthetic methods. A notable example is the use of a Pd π-allyl mediated cyclization for the construction of the dihydrobenzofuran skeleton, a key component of many rotenoids. researchgate.net Additionally, 6-endo-hydroarylation has been employed to form the chromene ring system, which serves as a precursor to the final rotenoid structure. researchgate.net

Organocatalysis has also emerged as a powerful tool in rotenoid synthesis. For instance, a chiral thiourea-catalyzed cyclization strategy has been utilized to achieve a concise synthesis of deguelin (B1683977). researchgate.net N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution has been successfully applied to construct the cis-fused tetrahydrochromeno[3,4-b]chromene core, enabling the modular and asymmetric synthesis of various rotenoid natural products. researchgate.net

Stereoselective and Enantioselective Approaches to 12-Deoxo-12α-acetoxyelliptone

Achieving the correct stereochemistry at the multiple chiral centers of rotenoids is a major hurdle in their total synthesis. The natural product rotenone (B1679576), for example, possesses a (6aS, 12aS, 5′R) configuration. researchgate.net

The first stereoselective synthesis of rotenone was a landmark achievement, accomplished in 17 steps from resorcinol. researchgate.net This synthesis relied on key stereocontrolling reactions to establish the desired relative and absolute stereochemistry.

More recent advancements have focused on enantioselective methods. Organocatalyzed dynamic kinetic resolution has proven effective in the asymmetric total synthesis of several hydroxyl group-substituted rotenoids, including tephrosin (B192491) and 12a-hydroxymunduserone. researchgate.net This approach allows for the concise construction of the key cis-fused ring system with high enantioselectivity. researchgate.net

Semisynthetic Modifications from Readily Available Natural Precursors

Chemical modifications of the rotenone scaffold can be performed to introduce different functionalities. For instance, modifications at the C-12a position are of particular interest. While specific semisynthetic routes to 12-Deoxo-12α-acetoxyelliptone from other natural rotenoids are not extensively detailed in the provided search results, the general principle of modifying existing rotenoid skeletons is a well-established strategy. thieme-connect.com This can involve reactions such as oxidation, reduction, and esterification to generate a library of derivatives for structure-activity relationship studies. researchgate.net

Comparative Analysis of Synthetic Routes and Efficiency Studies in Compound Preparation

The development of modular and convergent synthetic strategies, such as those employing organocatalysis, has greatly improved the efficiency of rotenoid synthesis. researchgate.net These methods allow for the rapid assembly of the core structure and the late-stage introduction of diversity, which is advantageous for creating libraries of analogues for biological screening. researchgate.netchemrxiv.org

Comparison of Selected Rotenoid Syntheses:

| Target Compound | Key Strategy | Number of Steps (longest linear) | Overall Yield | Reference |

| Rotenone | Pd π-allyl cyclization, 6-endo-hydroarylation | 17 | 2% | researchgate.net |

| Deguelin | Chiral thiourea-catalyzed cyclization | 6 | Not specified | researchgate.net |

| Tephrosin, 12a-hydroxymunduserone, etc. | NHC-catalyzed dynamic kinetic resolution | Not specified | Not specified | researchgate.net |

The choice of a synthetic or semisynthetic approach depends on various factors, including the availability of starting materials, the desired quantity of the target compound, and the need for structural diversity. For producing large quantities of a specific analogue, semisynthesis from a readily available natural product is often more practical. However, for accessing novel structures and conducting detailed structure-activity relationship studies, total synthesis provides greater flexibility.

Investigation of Biosynthetic Pathways of 12 Deoxo 12α Acetoxyelliptone

Precursor Identification and Tracer Incorporation Studies

The biosynthesis of the rotenoid scaffold begins with precursors from the phenylpropanoid and polyketide pathways. L-phenylalanine is a key initial precursor that enters the phenylpropanoid pathway to form 4-coumaroyl-CoA. This is followed by a series of reactions to yield an isoflavone (B191592) intermediate, which is a characteristic feature of rotenoid biosynthesis.

Tracer incorporation studies on related rotenoids, such as rotenone (B1679576), have been instrumental in identifying the initial building blocks. For instance, studies have shown the incorporation of radiolabeled phenylalanine into the rotenone molecule, confirming its role as a primary precursor. It is highly probable that similar tracer studies with Derris oblonga would demonstrate the incorporation of labeled precursors into 12-Deoxo-12α-acetoxyelliptone.

Table 1: Putative Precursors in the Biosynthesis of 12-Deoxo-12α-acetoxyelliptone

| Precursor | Biosynthetic Pathway | Role |

| L-Phenylalanine | Phenylpropanoid Pathway | Provides the initial carbon skeleton for the A and B rings of the isoflavonoid (B1168493) core. |

| Malonyl-CoA | Polyketide Pathway | Contributes to the formation of the A ring. |

| S-Adenosyl methionine | - | Acts as a methyl group donor for the methoxy (B1213986) groups on the aromatic ring. |

| Isopentenyl pyrophosphate (IPP) / Dimethylallyl pyrophosphate (DMAPP) | Mevalonate or MEP/DOXP pathway | Serves as the precursor for the prenyl group that forms the E-ring. |

Enzymatic Steps and Mechanistic Characterization of Biocatalytic Transformations

The conversion of the initial isoflavone intermediate to the complex pentacyclic structure of 12-Deoxo-12α-acetoxyelliptone involves a series of enzymatic transformations. These steps are catalyzed by specific classes of enzymes, including cytochrome P450 monooxygenases, reductases, and acetyltransferases.

The key proposed enzymatic steps include:

Prenylation: An aromatic prenyltransferase would catalyze the addition of a dimethylallyl pyrophosphate (DMAPP) unit to the isoflavone core.

Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for the hydroxylation of the rotenoid skeleton at various positions.

Cyclization: The characteristic E-ring of rotenoids is formed through an oxidative cyclization reaction.

Dehydration: The "deoxo" nature of the target molecule suggests a dehydration event at the C-12 position.

Acetylation: The final step would involve the acetylation of the hydroxyl group at the C-12α position, catalyzed by an acetyltransferase.

Table 2: Proposed Enzymatic Reactions in the Biosynthesis of 12-Deoxo-12α-acetoxyelliptone

| Enzymatic Step | Enzyme Class | Putative Function |

| Aromatic Prenylation | Prenyltransferase | Addition of a C5 isoprenoid unit. |

| Hydroxylation | Cytochrome P450 Monooxygenase | Introduction of hydroxyl groups. |

| Oxidative Cyclization | Unknown | Formation of the dihydrofuran ring (E-ring). |

| Dehydration | Dehydratase | Removal of a water molecule to form a double bond or a deoxo- moiety. |

| Acetylation | Acetyltransferase | Transfer of an acetyl group to a hydroxyl function. |

Gene Cluster Identification and Functional Characterization in Producing Organisms

The genes encoding the biosynthetic enzymes for a specific secondary metabolite are often co-localized in the genome, forming a biosynthetic gene cluster (BGC). The identification and characterization of the BGC for 12-Deoxo-12α-acetoxyelliptone in Derris oblonga would provide significant insights into its biosynthesis.

Modern genomic and transcriptomic approaches can be employed to identify candidate genes within the BGC. This would involve sequencing the genome of Derris oblonga and looking for clusters of genes encoding enzymes such as chalcone (B49325) synthase, isoflavone synthase, cytochrome P450s, and prenyltransferases. Subsequent functional characterization of these genes through heterologous expression in model organisms like yeast or Nicotiana benthamiana would confirm their role in the biosynthetic pathway.

Metabolic Engineering Approaches for Enhanced Production or Biosynthetic Diversification

Once the biosynthetic pathway and the corresponding genes are identified, metabolic engineering strategies can be applied to enhance the production of 12-Deoxo-12α-acetoxyelliptone or to generate novel derivatives.

Potential metabolic engineering approaches include:

Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in the pathway could lead to higher product yields.

Downregulation of competing pathways: Suppressing the expression of genes in pathways that divert precursors away from rotenoid biosynthesis could increase the flux towards the desired product.

Introduction of novel genes: Introducing genes from other organisms could lead to the production of new rotenoid derivatives with potentially improved biological activities. For example, introducing a different acyltransferase could lead to the formation of analogues with different ester groups at the C-12α position.

These strategies could be implemented in the native producer, Derris oblonga, or in a heterologous host system.

Mechanistic Research on Biological Activities of 12 Deoxo 12α Acetoxyelliptone

Molecular Target Identification and Validation Studies

Identifying the specific molecular targets of 12-Deoxo-12α-acetoxyelliptone is crucial for understanding its biological effects. Research in this area leverages a variety of biochemical and biophysical techniques to pinpoint and validate the direct interactions between the compound and cellular macromolecules.

A primary mechanism of action for rotenoids is the inhibition of mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase). nih.govnih.gov This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). It is highly probable that 12-Deoxo-12α-acetoxyelliptone shares this inhibitory activity.

Furthermore, compounds structurally related to the elliptone (B1208213) scaffold, such as ellipticine (B1684216), are known inhibitors of topoisomerase II. wikipedia.orgnih.gov These enzymes are critical for managing DNA topology during replication and transcription. Inhibition of topoisomerase II leads to DNA strand breaks and ultimately triggers apoptosis. wikipedia.org While direct evidence for 12-Deoxo-12α-acetoxyelliptone is pending, its structural similarity suggests that it may also possess topoisomerase inhibitory activity.

Table 1: Representative Enzyme Inhibitory Activities of Related Compounds

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Rotenone (B1679576) | Mitochondrial Complex I | 10-20 nM | nih.gov |

| Ellipticine | Topoisomerase II | 0.5-1.5 µM | nih.gov |

Note: This data is for related compounds and is intended to be illustrative of the potential activities of 12-Deoxo-12α-acetoxyelliptone.

Currently, there is limited specific information available regarding the direct binding of 12-Deoxo-12α-acetoxyelliptone to cellular receptors. The primary focus of mechanistic studies for this class of compounds has been on enzymatic targets rather than receptor-mediated signaling pathways. Future research may explore potential interactions with various receptor types to broaden the understanding of its pharmacological profile.

The interaction of rotenoids with mitochondrial complex I has been a subject of detailed structural and computational analysis. These studies reveal that rotenone and similar compounds bind within a specific pocket of the enzyme complex, thereby blocking the electron transfer process. It is anticipated that 12-Deoxo-12α-acetoxyelliptone would exhibit a similar binding mode.

For topoisomerase II, ellipticine derivatives have been shown to intercalate into DNA and stabilize the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks. The planar aromatic structure of the elliptone core in 12-Deoxo-12α-acetoxyelliptone suggests that it may also interact with DNA and topoisomerases in a comparable manner.

Cellular Pathway Perturbation and Signal Transduction Research

The inhibition of mitochondrial complex I and potential inhibition of topoisomerase II by 12-Deoxo-12α-acetoxyelliptone would be expected to trigger a cascade of cellular events. Disruption of mitochondrial function leads to metabolic stress, altered cellular redox status, and the activation of intrinsic apoptotic pathways. The induction of DNA damage through topoisomerase inhibition activates DNA damage response pathways, which can also culminate in apoptosis.

Key signaling pathways that are likely perturbed include:

AMPK activation: As a sensor of cellular energy status, AMPK is activated in response to decreased ATP levels resulting from mitochondrial dysfunction. nih.gov

p53 signaling: In response to DNA damage, the p53 tumor suppressor protein is activated, leading to cell cycle arrest and apoptosis.

MAPK pathways: Stress-activated protein kinase pathways, such as JNK and p38, are often activated in response to oxidative stress and DNA damage.

Preclinical In Vitro Models for Mechanistic Elucidation

In vitro models are invaluable for dissecting the specific biological effects of compounds like 12-Deoxo-12α-acetoxyelliptone at the cellular level.

Extracts from Derris elliptica, the plant source of many rotenoids, have demonstrated biological activity, including insecticidal and antiparasitic effects. thaiscience.inforesearchgate.net The underlying mechanism is believed to be the potent inhibition of mitochondrial respiration in these organisms.

In the context of cancer research, the cytotoxic properties of ellipticine and its derivatives have been extensively studied in various cancer cell lines. nih.govnih.gov These studies have shown that the induction of apoptosis is a key mechanism of their anticancer activity. Given its structural similarities, 12-Deoxo-12α-acetoxyelliptone is also being investigated for its cytotoxic potential against cancer cells.

Table 2: Representative Cytotoxic Activities of an Ellipticine-Related Compound

| Cell Line | Compound | IC50 Value | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Ellipticine | 0.5 µM | nih.gov |

| HL-60 (Leukemia) | Ellipticine | 0.2 µM | nih.gov |

| U87MG (Glioblastoma) | Ellipticine | 1.2 µM | nih.gov |

Note: This data is for a related compound and is intended to be illustrative of the potential activities of 12-Deoxo-12α-acetoxyelliptone.

Organoid and Tissue Culture Models for Pathway Analysis

Currently, there is a notable absence of published research specifically utilizing organoid and tissue culture models to investigate the molecular pathways affected by 12-Deoxo-12α-acetoxyelliptone. While these advanced three-dimensional culture systems are increasingly employed to study the mechanisms of action of various compounds, their application to this particular rotenoid has not yet been documented in the scientific literature.

However, the broader use of in vitro models, such as primary cell cultures, provides a relevant framework. For instance, in an in vitro model of neurodegeneration, primary hippocampal cultures from neonatal rats were exposed to the well-characterized rotenoid, rotenone, a known mitochondrial complex I inhibitor. This exposure led to a significant reduction in cell viability, demonstrating the utility of such systems in modeling neurodegenerative processes. In that study, a flavonoid-rich fraction was shown to have a cytoprotective effect against rotenone-induced toxicity. Although this study did not investigate 12-Deoxo-12α-acetoxyelliptone, it highlights the potential of tissue culture models to dissect cellular responses to rotenoid compounds and to screen for potential protective agents. The insights gained from such models could be instrumental in designing future studies to elucidate the specific molecular and cellular effects of 12-Deoxo-12α-acetoxyelliptone.

Preclinical In Vivo Models for Mechanistic Investigations (Emphasis on molecular and cellular mechanisms)

To date, there are no specific preclinical in vivo studies in the available scientific literature that focus on the molecular and cellular mechanisms of 12-Deoxo-12α-acetoxyelliptone. Research in this area has predominantly centered on more common rotenoids like rotenone.

Studies on rotenone in rodent models have provided significant insights into the systemic effects of mitochondrial complex I inhibition. For example, when administered to rats, rotenone has been shown to induce histological changes in the liver and kidneys researcher.life. The cytotoxicity induced by rotenone in these organs is thought to be linked to its role as a mitochondrial respiratory chain complex I inhibitor, which leads to a halt in ATP production and the activation of reactive oxygen and nitrogen species, ultimately causing neurodegeneration through apoptosis researcher.life. Such studies in animal models have been crucial in identifying target organs and understanding the broader physiological consequences of exposure to this class of compounds. While these findings relate to rotenone, they establish a precedent for the potential systemic effects that could be investigated for 12-Deoxo-12α-acetoxyelliptone in future preclinical in vivo research.

Comparative Mechanistic Studies with Structurally Related Rotenoids

Comparative studies of 12-Deoxo-12α-acetoxyelliptone with other structurally related rotenoids have revealed significant differences in their biological activities, underscoring the principle that minor structural modifications can lead to substantial changes in mechanism and potency.

A key study investigating the anti-parasitic activity of a range of rotenoids found that 12-Deoxo-12α-acetoxyelliptone, along with eight other tested rotenoids, was inactive against Trypanosoma cruzi nih.gov. This was in stark contrast to rotenone and deguelin (B1683977), which demonstrated potent activity in the nanomolar range nih.gov. This disparity in activity highlights a high degree of specificity for the biological target in the parasite, which is presumed to be the mitochondrial complex I (NADH:ubiquinone oxidoreductase) nih.gov.

The structure-activity relationship of rotenoids concerning their inhibitory effect on mitochondrial complex I is a critical area of research. It is understood that even subtle changes to the rotenoid scaffold can significantly impact their interaction with the enzyme complex nih.gov. For rotenone, its potent inhibitory activity is attributed to specific structural features, including the bent form of the B/C ring junction, substitutions on the E ring, ligand flexibility, and the 2,3-dimethoxy substitution nih.gov. The lack of activity of 12-Deoxo-12α-acetoxyelliptone against T. cruzi suggests that its structural features may not be optimal for binding to and inhibiting the parasite's mitochondrial complex I.

Furthermore, the cytotoxic effects of rotenoids can vary significantly. For example, a derivative of rotenone, rotenoisin A, exhibited lower cytotoxicity in SH-SY5Y neuroblastoma cells compared to the parent compound nih.gov. This difference in toxicity was attributed to structural changes nih.gov. While direct comparative cytotoxicity studies involving 12-Deoxo-12α-acetoxyelliptone are not yet available, these findings with other rotenoids emphasize the importance of the molecular structure in determining the biological and toxicological profile of this class of compounds.

Table of Comparative Activities of Selected Rotenoids

| Compound | Target Organism/Cell Line | Activity | Putative Mechanism of Action |

| 12-Deoxo-12α-acetoxyelliptone | Trypanosoma cruzi | Inactive | Not determined |

| Rotenone | Trypanosoma cruzi | Highly Active (IC50 = 0.01 μM) nih.gov | Inhibition of Mitochondrial Complex I |

| Deguelin | Trypanosoma cruzi | Highly Active (IC50 = 0.02 μM) nih.gov | Inhibition of Mitochondrial Complex I |

| Tephrosin (B192491) | Trypanosoma cruzi | Active (IC50 = 0.04 μM) nih.gov | Inhibition of Mitochondrial Complex I |

| Rotenoisin A | SH-SY5Y cells | Less cytotoxic than Rotenone nih.gov | Not fully elucidated, but related to Rotenone's mechanisms |

Structure Activity Relationship Sar and Computational Studies of 12 Deoxo 12α Acetoxyelliptone Analogues

Rational Design and Synthesis of Derivatives for SAR Elucidation

The rational design of novel derivatives is a cornerstone of SAR studies, aiming to systematically modify a lead compound to enhance its biological activity and optimize its properties. For complex natural product scaffolds like rotenoids, including elliptone (B1208213) derivatives, this process involves targeted chemical modifications to probe interactions with biological targets. rsc.orgrsc.org The synthesis of analogues of 12-Deoxo-12α-acetoxyelliptone would likely focus on several key regions of the molecule, informed by the known SAR of related compounds like ellipticine (B1684216). nih.gov

Key synthetic modifications could include:

Modification of the A/B ring system: Introducing or altering substituents on the aromatic rings to modulate electronic properties and hydrophobic interactions.

Alterations to the E-ring: Modifying the acetoxy group at the 12α position to explore the impact of different ester functionalities on activity and stability. This could involve varying the chain length or steric bulk of the acyl group.

Stereochemical variations: Synthesizing diastereomers to understand the importance of the specific stereochemistry at chiral centers for target binding.

The design process is often iterative, where newly synthesized compounds are biologically evaluated, and the results are fed back into the design cycle to inform the next generation of molecules. mdpi.comrsc.orgmdpi.com This integrated approach of design, synthesis, and testing is crucial for building a comprehensive understanding of the SAR for this class of compounds. nih.gov

Table 1: Examples of Proposed Modifications for SAR Studies of 12-Deoxo-12α-acetoxyelliptone

| Modification Site | Type of Modification | Rationale |

|---|---|---|

| Ring A (Positions 2 & 3) | Introduction of methoxy (B1213986), hydroxy, or halogen groups | To probe electronic and steric effects on target binding. |

| Ring D (Nitrogen atom) | N-alkylation or N-oxidation | To investigate the role of the nitrogen in target interaction and alter solubility. |

| Position 12α | Variation of the ester group (e.g., propionoxy, benzoyloxy) | To determine the optimal size, shape, and electronics of the substituent for activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This computational method quantifies the SAR by relating variations in physicochemical properties (descriptors) to changes in biological potency. nih.gov For a series of 12-Deoxo-12α-acetoxyelliptone analogues, a QSAR study would involve several key steps:

Data Set Preparation: A series of analogues with a range of biological activities would be compiled.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each analogue. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment).

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that links a selection of descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation.

A statistically significant QSAR model can be invaluable for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Table 2: Hypothetical QSAR Data for 12-Deoxo-12α-acetoxyelliptone Analogues

| Compound | Substituent (R) | Log(1/IC50) | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) |

|---|---|---|---|---|---|

| Analogue 1 | -OCOCH₃ | 5.2 | 393.4 | 3.5 | 78.5 |

| Analogue 2 | -OH | 4.8 | 351.3 | 3.1 | 80.3 |

| Analogue 3 | -OCOCH₂CH₃ | 5.5 | 407.4 | 3.9 | 78.5 |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govbabrone.edu.in A pharmacophore model is an abstract representation of these features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. mdpi.com

For 12-Deoxo-12α-acetoxyelliptone and its analogues, a ligand-based pharmacophore model could be developed by aligning a set of active compounds and extracting their common chemical features. youtube.comnih.gov This model represents a 3D hypothesis of the key interaction points.

Once validated, this pharmacophore model can be used as a query for virtual screening . nih.govmdpi.com In this process, large digital libraries of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. youtube.com This is a powerful and cost-effective method for identifying novel and structurally diverse "hit" compounds that may possess the desired biological activity, which can then be acquired or synthesized for experimental testing.

Molecular Docking and Binding Affinity Predictions with Identified Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is instrumental in understanding the molecular basis of ligand-target interactions and is widely used in structure-based drug design. texilajournal.com The process involves:

Target Preparation: Obtaining a high-resolution 3D structure of the biological target, typically from X-ray crystallography or NMR spectroscopy.

Ligand Preparation: Generating a low-energy 3D conformation of the ligand, such as 12-Deoxo-12α-acetoxyelliptone.

Docking Simulation: Placing the ligand in the active site of the target and systematically exploring different binding poses and conformations.

Scoring: Evaluating each pose using a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energies typically indicate more favorable interactions. nih.gov

Docking studies can reveal key amino acid residues involved in binding and identify specific interactions like hydrogen bonds or hydrophobic contacts. These insights are critical for explaining the observed SAR and for designing new analogues with improved binding affinity. nih.govgriffith.edu.au

Table 3: Illustrative Molecular Docking Results for 12-Deoxo-12α-acetoxyelliptone with Hypothetical Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A | -9.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Hydrophobic |

| Topoisomerase II | -8.8 | Asp551, Arg503 | Ionic, Pi-Cation |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations introduce motion and flexibility, offering a more realistic view of the complex's behavior over time. nih.govyoutube.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov

For the 12-Deoxo-12α-acetoxyelliptone-target complex predicted by docking, an MD simulation can:

Assess Binding Stability: Determine if the ligand remains stably bound in the predicted pose or if it shifts or dissociates from the active site.

Analyze Conformational Changes: Reveal how the ligand and protein adapt their conformations to achieve an optimal fit.

Characterize Water-Mediated Interactions: Identify the role of individual water molecules in mediating interactions between the ligand and the target. mdpi.com

Refine Binding Free Energy Calculations: Provide ensembles of structures that can be used for more accurate binding free energy predictions using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). mdpi.com

MD simulations provide a deeper understanding of the dynamic nature of molecular recognition, complementing the static picture from molecular docking. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. arxiv.orgnih.gov Methods like Density Functional Theory (DFT) can be applied to 12-Deoxo-12α-acetoxyelliptone to elucidate properties that are fundamental to its reactivity and intermolecular interactions. youtube.commdpi.com

Key properties that can be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions like hydrogen bonding and electrostatic complementarity with a target's active site.

Atomic Charges: Calculating the partial charge on each atom helps to quantify the polarity of bonds and predict sites for electrostatic interactions.

These calculations provide a fundamental understanding of the molecule's intrinsic electronic characteristics, which ultimately govern its chemical behavior and biological activity. nih.gov

Advanced Analytical and Bioanalytical Methodologies for 12 Deoxo 12α Acetoxyelliptone Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone of purification and quantification in natural product research. For a compound like 12-deoxo-12α-acetoxyelliptone, both high-performance liquid chromatography and gas chromatography serve distinct and critical roles.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of 12-deoxo-12α-acetoxyelliptone. Its high resolution and sensitivity make it ideal for both isolating the compound from crude plant extracts and for assessing the purity of the final product. The process is frequently monitored using HPLC systems. rsc.orgmdpi.com

Coupling HPLC with a Photo Diode Array (PDA) detector is a common practice. The PDA detector provides ultraviolet (UV) spectral data for the compound as it elutes, which is valuable because rotenoids possess characteristic UV chromophores that facilitate their detection and isolation. nih.gov In one workflow, an analytical HPLC coupled to a PDA detector was used to optimize the gradient for maximum resolution before scaling up to a semi-preparative scale for isolation. nih.gov

For semi-quantitative analysis, Charged Aerosol Detection (CAD) offers a significant advantage. Unlike UV-based detectors, CAD provides a near-universal response that is not dependent on the optical properties of the analyte. This allows for a more accurate estimation of the relative amounts of various compounds in an extract, confirming that target compounds like 12-deoxo-12α-acetoxyelliptone are present in sufficient quantities for isolation and further study. nih.gov

Table 1: Exemplary HPLC Conditions for Rotenoid Analysis

| Parameter | Specification | Source(s) |

|---|---|---|

| Column | XBridge C18 (250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of water and acetonitrile (B52724) | nih.govresearchgate.net |

| Detector | Photodiode Array (PDA) | rsc.orgnih.govrsc.org |

| Detector | Charged Aerosol Detector (CAD) | nih.gov |

| Application | Purification monitoring, Purity assessment, Semi-quantification | rsc.orgmdpi.comnih.gov |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of rotenoids, especially for monitoring their presence and degradation in environmental samples. nih.gov While rotenoids like 12-deoxo-12α-acetoxyelliptone are not naturally volatile, they can be analyzed using high-temperature GC methods. researchgate.netasianjournalofphysics.com

This methodology is highly selective and can be used to analyze not only the parent rotenoids but also their byproducts and degradation products. nih.gov For trace analysis in complex matrices such as water, a pre-concentration step like solid-phase extraction is typically employed to achieve the necessary limits of quantification. nih.gov The development of simplified on-site extraction and GC-MS analysis methods addresses the challenge of rapid degradation of rotenoids in storage, ensuring more accurate measurements for environmental monitoring. nih.gov

Mass Spectrometry in Metabolomics and Bioanalytical Research

Mass spectrometry (MS) is a key technology in modern metabolomics, providing unparalleled sensitivity and specificity for the identification and quantification of molecules in biological samples.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a frontline technique for analyzing 12-deoxo-12α-acetoxyelliptone within complex plant extracts. Modern approaches utilize ultra-high-performance liquid chromatography (UHPLC) coupled to high-resolution tandem mass spectrometry (HRMS/MS) for comprehensive metabolite profiling. nih.gov This method allows for data-dependent acquisition, where ions of interest are automatically selected for fragmentation, providing rich structural information. nih.gov

The resulting data can be processed using advanced bioinformatic tools, such as molecular networking, to annotate and identify known and unknown metabolites within an extract. nih.gov This has been successfully used to identify a range of rotenoids and isoflavonoids, including 12-deoxo-12α-acetoxyelliptone, from various plant species. nih.gov Electrospray ionization (ESI) is a common ionization source used in these analyses. rsc.org The high sensitivity of LC-MS/MS makes it ideal for trace analysis and for studying the metabolic fate of the compound in biological systems.

Imaging Mass Spectrometry (IMS) has emerged as a powerful technique to visualize the spatial distribution of molecules directly in biological tissues without the need for labeling. researchgate.netmdpi.com This "molecular microscope" provides a chemical snapshot of a tissue section, mapping the location of a wide range of compounds simultaneously. mdpi.commdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI are particularly well-suited for analyzing plant metabolites. researchgate.netencyclopedia.pub

Research on Derris elliptica, a known source of rotenoids, has used MALDI-MSI to visualize the spatiotemporal accumulation of rotenone (B1679576) in root tissues. researchgate.net These studies have revealed that rotenoids are not uniformly distributed, but rather accumulate in specific tissues such as the epidermis, cortex, and xylem. researchgate.net While research has not yet specifically reported on the spatial distribution of 12-deoxo-12α-acetoxyelliptone, IMS provides a clear and powerful methodology to conduct such studies. This would allow researchers to determine its precise location within the plant's roots, stems, or leaves, offering insights into its biosynthesis, storage, and ecological function. researchgate.netnih.gov

Advanced Spectroscopic Probes and Techniques for In Situ Studies

Understanding the function and mechanism of a natural product often requires studying it within its native environment—a living cell or tissue. In situ techniques provide this capability, offering a window into the molecular world without the need for extraction or purification.

Raman microscopy is a non-destructive, label-free technique that provides detailed chemical information based on the vibrational properties of molecules. wiley.commdpi.com By scanning a laser across a sample, it is possible to generate a hyperspectral image that maps the chemical composition of plant tissue at a microscopic level. wiley.com This "chemical imaging" can distinguish between different biopolymers (like cellulose (B213188) and lignin) and can also identify and map the distribution of secondary metabolites, such as flavonoids and alkaloids, within intact cells and tissues. asianjournalofphysics.commdpi.comrenishaw.com Although a specific Raman imaging study of 12-deoxo-12α-acetoxyelliptone has not been reported, the technique holds immense potential for its in situ localization in plant tissues, revealing its distribution in different cell types or subcellular compartments. mdpi.com

Another area of advancement is the development of natural-product-based fluorescent probes for bioimaging. rsc.orgnih.gov These probes are designed to visualize biological substances, track biochemical reactions, and illuminate subcellular structures. nih.gov Fluorescent probes are powerful tools due to their high sensitivity and remarkable spatial and temporal resolution. mdpi.comnih.gov While many natural products exhibit intrinsic fluorescence, there is currently no evidence in the literature to suggest that 12-deoxo-12α-acetoxyelliptone possesses such properties or has been modified to act as a fluorescent probe for in situ studies.

Electrochemical Methods in Redox Behavior and Interaction Studies

Electrochemical methods are pivotal in elucidating the redox behavior of bioactive molecules, offering insights into their mechanisms of action, metabolic fate, and potential interactions with biological systems. For a compound like 12-Deoxo-12α-acetoxyelliptone, which belongs to the rotenoid family, understanding its electron transfer characteristics is crucial, given that the parent compounds, such as rotenone, are known to interfere with the mitochondrial electron transport chain. While direct electrochemical studies on 12-Deoxo-12α-acetoxyelliptone are not extensively documented in publicly available literature, the electrochemical profile can be inferred from the behavior of the parent elliptone (B1208213) and related isoflavonoid (B1168493) structures.

Electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are powerful tools for investigating the oxidation and reduction potentials of molecules. These methods can provide information on the number of electrons transferred in a redox process, the stability of the resulting radical ions, and the kinetics of the electron transfer.

The redox chemistry of quinoid compounds and their derivatives is well-studied. nih.gov These molecules can undergo electron transfer reactions, and their biological activity is often linked to these redox properties. nih.gov The substituents on the quinone ring can significantly influence the reduction potential. nih.gov

For a compound like 12-Deoxo-12α-acetoxyelliptone, the core ring structure, which can be considered a modified quinone, is expected to be the primary site of electrochemical activity. The presence of methoxy (B1213986) groups on the aromatic ring will likely influence the electron density and, consequently, the redox potentials. The acetoxy group at the 12α position is also expected to modulate the electrochemical behavior compared to the parent compound, elliptone.

In a typical cyclic voltammetry experiment, one would expect to observe one or more oxidation and reduction peaks corresponding to the transfer of electrons to and from the molecule. The potential at which these peaks occur provides a measure of how easily the molecule is oxidized or reduced.

Detailed Research Findings

Although specific experimental data for 12-Deoxo-12α-acetoxyelliptone is scarce, we can hypothesize its electrochemical behavior based on related compounds. Rotenone, a structurally similar rotenoid, is a known inhibitor of Complex I of the mitochondrial respiratory chain, a function directly related to its redox properties. wikipedia.org This inhibition is a consequence of its ability to interfere with electron transfer from iron-sulfur centers to ubiquinone. wikipedia.org This biological activity strongly suggests that the core structure of rotenoids is redox-active.

The interaction of such compounds with biological molecules can also be probed using electrochemical methods. For example, changes in the voltammetric profile of 12-Deoxo-12α-acetoxyelliptone in the presence of DNA or specific proteins could indicate binding interactions and potential mechanisms of cytotoxicity.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from a cyclic voltammetry study of 12-Deoxo-12α-acetoxyelliptone, based on typical values for related compounds.

| Parameter | Value | Interpretation |

| First Anodic Peak Potential (Epa1) | +0.8 V | Potential at which the first oxidation event occurs. |

| First Cathodic Peak Potential (Epc1) | +0.2 V | Potential at which the first reduction event occurs. |

| Second Anodic Peak Potential (Epa2) | +1.2 V | Potential for a subsequent oxidation process. |

| Second Cathodic Peak Potential (Epc2) | -0.5 V | Potential for a subsequent reduction process. |

| Peak Separation (ΔEp = Epa - Epc) | 60 mV | Indicates a reversible one-electron transfer process. |

| Anodic to Cathodic Peak Current Ratio (Ipa/Ipc) | ~1 | Suggests a stable redox couple. |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of an electrochemical analysis. Actual experimental values may vary.

Further electrochemical studies, such as controlled-potential coulometry, could be employed to determine the number of electrons involved in each redox step. Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques, could be used to identify the species generated at different potentials.

Future Perspectives and Research Gaps in 12 Deoxo 12α Acetoxyelliptone Studies

Emerging Synthetic Strategies for Scalable and Sustainable Production

The limited natural abundance of 12-Deoxo-12α-acetoxyelliptone necessitates the development of efficient and scalable synthetic routes to enable thorough biological evaluation and potential therapeutic development. Current synthetic efforts for related rotenoids can provide a blueprint for future strategies targeting this specific analogue.

One promising approach involves the semisynthesis from more abundant natural rotenoids, such as rotenone (B1679576). This strategy would likely involve modifications of the E-ring of the rotenoid core. Key transformations could include stereoselective reductions and acetylations to introduce the desired 12α-acetoxy functionality while removing the 12-oxo group. The development of novel catalytic methods that can achieve high stereoselectivity at the C12a position will be crucial for the efficient synthesis of the desired isomer.

Furthermore, the exploration of total synthesis routes offers the flexibility to create a diverse range of analogues. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and C-H activation strategies, could be employed to construct the core benzopyrano[3,4-b]furo[2,3-h] nih.govbenzopyran skeleton. A modular synthetic approach would be particularly advantageous, allowing for the late-stage introduction of the acetoxy group and other functional moieties to generate a library of compounds for structure-activity relationship (SAR) studies.

Future research should also focus on developing sustainable and environmentally benign synthetic methods. This includes the use of greener solvents, catalysts, and reagents, as well as exploring flow chemistry techniques for improved efficiency and safety. The synthesis of nitrogen analogues of rotenoids, known as azarotenoids, has been explored to potentially increase bioactivity, suggesting that the synthesis of aza-analogues of 12-Deoxo-12α-acetoxyelliptone could also be a fruitful area of investigation uwi.edu.

| Synthetic Approach | Key Features | Potential Advantages |

| Semisynthesis from Rotenone | Modification of the E-ring, stereoselective reactions. | Utilizes a readily available starting material. |

| Total Synthesis | Modular construction of the core skeleton, late-stage functionalization. | High flexibility for analogue synthesis and SAR studies. |

| Green Chemistry Approaches | Use of sustainable reagents and solvents, flow chemistry. | Reduced environmental impact and improved safety. |

| Analogue Synthesis | Introduction of heteroatoms (e.g., nitrogen) into the core structure. | Potential for enhanced or novel biological activities. |

Exploration of Novel Biological Targets and Mechanistic Avenues

The biological activities of 12-Deoxo-12α-acetoxyelliptone remain largely unexplored. While its structural similarity to other rotenoids suggests potential mechanisms of action, dedicated studies are required to elucidate its specific biological targets and molecular interactions.

Rotenone is a well-known inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key component of the electron transport chain. It is plausible that 12-Deoxo-12α-acetoxyelliptone also interacts with this complex. However, the presence of the 12α-acetoxy group instead of a ketone functionality could significantly alter its binding affinity and inhibitory potency. Future studies should therefore investigate the effect of this compound on mitochondrial respiration and complex I activity.

Beyond mitochondrial targets, other rotenoids like deguelin (B1683977) have been shown to modulate various signaling pathways involved in cancer, inflammation, and other diseases frontiersin.org. Deguelin exhibits anticancer activity by targeting pathways such as NF-κB, Wnt, and AMPK frontiersin.org. It is therefore critical to explore whether 12-Deoxo-12α-acetoxyelliptone shares these activities or possesses a unique pharmacological profile. High-throughput screening against a panel of kinases, transcription factors, and other disease-relevant targets could reveal novel mechanisms of action.

Advancements in Biosynthetic Pathway Engineering and Synthetic Biology Approaches

The biosynthesis of rotenoids involves a complex series of enzymatic reactions, starting from the isoflavonoid (B1168493) pathway rsc.org. Understanding and engineering this pathway could provide a sustainable and scalable source of 12-Deoxo-12α-acetoxyelliptone and its analogues.

The core rotenoid scaffold is derived from the cyclization of an isoflavone (B191592) precursor rsc.org. The specific enzymes responsible for the later tailoring steps, such as the modifications at the C12 position, are not fully characterized for all rotenoids. Future research should focus on identifying and characterizing the oxidoreductases and acetyltransferases involved in the formation of the 12-deoxo-12α-acetoxy moiety.

Once the key biosynthetic genes are identified, they can be expressed in heterologous hosts, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to create microbial cell factories for the production of 12-Deoxo-12α-acetoxyelliptone. Synthetic biology tools, such as CRISPR-Cas9 for genome editing and promoter engineering, can be used to optimize the metabolic flux towards the desired product and increase yields nih.gov.

Furthermore, cell-free synthetic biology systems offer a powerful platform for the rapid prototyping and optimization of biosynthetic pathways. By combining purified enzymes in vitro, it is possible to reconstruct the entire biosynthetic pathway and screen for novel enzyme variants with improved activity or altered substrate specificity. This approach could be used to generate novel rotenoid derivatives with unique functionalities.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Virtual Screening and Target Identification: ML models can be trained on existing data for rotenoids and other natural products to predict the biological targets of 12-Deoxo-12α-acetoxyelliptone. By analyzing its structural features, these models can identify potential protein-ligand interactions and prioritize experimental validation.

Predictive Modeling of ADMET Properties: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 12-Deoxo-12α-acetoxyelliptone and its derivatives. This can help to identify and deprioritize compounds with unfavorable pharmacokinetic profiles early in the drug discovery process, saving time and resources.

| AI/ML Application | Description | Potential Impact on 12-Deoxo-12α-acetoxyelliptone Research |

| Virtual Screening | In silico screening of large compound libraries against biological targets. | Rapid identification of potential protein targets. |

| De Novo Design | Generation of novel molecular structures with desired properties. | Design of new rotenoid analogues with improved efficacy and safety. |

| ADMET Prediction | Prediction of pharmacokinetic and toxicity profiles. | Early identification of compounds with poor drug-like properties. |

| QSAR Modeling | Quantitative Structure-Activity Relationship modeling. | Understanding the relationship between chemical structure and biological activity. |

Addressing Unexplored Areas and Challenges in Rotenoid Chemical Biology Research

Despite their therapeutic potential, the development of rotenoids as drugs has been hampered by several challenges, primarily related to their toxicity. Addressing these challenges is crucial for the future of 12-Deoxo-12α-acetoxyelliptone research.

A major hurdle is the non-specific toxicity associated with the inhibition of mitochondrial complex I. Future research should focus on designing analogues of 12-Deoxo-12α-acetoxyelliptone that exhibit greater selectivity for disease-specific targets over complex I. The unique 12α-acetoxy functionality may offer a starting point for developing such selective compounds.

Another challenge is the limited understanding of the structure-activity relationships for the diverse biological activities of rotenoids. A systematic investigation of a library of 12-Deoxo-12α-acetoxyelliptone analogues, synthesized using the strategies outlined above, would provide valuable data for building robust SAR models.

Furthermore, the chemical biology of rotenoids, including their cellular uptake, subcellular localization, and off-target effects, needs to be investigated in more detail. The development of chemical probes based on the 12-Deoxo-12α-acetoxyelliptone scaffold, for example, by incorporating fluorescent tags or photoaffinity labels, would be invaluable for visualizing its interactions within living cells and identifying its binding partners.

Q & A

Basic Research Questions

Q. How is 12-Deoxo-12α-acetoxyelliptone isolated from natural sources, and what chromatographic techniques are optimal for its purification?

- Methodological Answer: Isolation typically involves extraction of roots or stems of Derris oblonga using polar solvents (e.g., methanol or ethanol), followed by fractionation via column chromatography. Silica gel-based normal-phase chromatography with gradient elution (hexane/ethyl acetate) is effective for purification, as demonstrated in its initial isolation . Thin-layer chromatography (TLC) with UV detection can monitor purity, but HPLC with diode-array detection (DAD) is recommended for higher resolution .

Q. What spectral data (e.g., NMR, MS) are critical for confirming the structure of 12-Deoxo-12α-acetoxyelliptone, and how can contradictory spectral interpretations be resolved?

- Methodological Answer: Key spectral features include:

- ¹H-NMR : Signals for the acetoxy group (δ ~2.0–2.1 ppm, singlet) and aromatic protons (δ ~6.5–7.5 ppm) .

- ¹³C-NMR : Carbonyl resonance of the acetoxy group (~170 ppm) and olefinic carbons (~120–140 ppm) .

- HRMS : Molecular ion [M+H]⁺ at m/z 397.138 (C₂₂H₂₀O₇) .

Contradictions in spin-spin coupling or chemical shifts may arise due to solvent effects or impurities. Cross-validation using 2D NMR (COSY, HSQC, HMBC) and comparison with structurally related rotenoids (e.g., elliptone) can resolve ambiguities .

Advanced Research Questions

Q. What are the hypothesized biosynthetic pathways for 12-Deoxo-12α-acetoxyelliptone in Derris species, and what isotopic labeling strategies could validate these pathways?

- Methodological Answer: The compound is proposed to derive from rotenoid precursors via hydroxylation at C-12, followed by acetylation. Isotopic labeling (e.g., ¹³C-labeled acetate or mevalonate) in hydroponic cultures of Derris roots could trace acetate incorporation into the C-12α position. LC-MS/MS analysis of labeled intermediates would confirm enzymatic steps . Comparative genomics of Derris species could also identify cytochrome P450s or acetyltransferases involved .